ethyl 9-methoxy-2-methyl-3-phenyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate
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Description
Ethyl 9-methoxy-2-methyl-3-phenyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate is a useful research compound. Its molecular formula is C21H22N2O4S and its molecular weight is 398.48. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that many indole derivatives bind with high affinity to multiple receptors , which could be a potential target interaction for this compound.
Mode of Action
The exact mode of action of this compound is currently unknown. Indole derivatives are known to interact with their targets in a variety of ways, often resulting in a broad spectrum of biological activities .
Biochemical Pathways
Indole derivatives are known to influence a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Given the broad biological activities of indole derivatives , it can be inferred that this compound may have a wide range of potential effects.
Biological Activity
Ethyl 9-methoxy-2-methyl-3-phenyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological activities, and relevant case studies associated with this compound.
The compound has a complex structure characterized by a benzoxadiazocine core with various substituents that may influence its biological activity. The molecular formula is C21H22N2O4S, and it has a molecular weight of approximately 398.48 g/mol .
The synthesis of this compound typically involves multi-component reactions (MCRs), which allow for the efficient formation of complex molecules from simpler precursors. Such reactions can be performed in aqueous media to enhance yields and reduce environmental impact .
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of derivatives related to ethyl 9-methoxy-2-methyl-3-phenyl-4-thioxo compounds. These studies indicate significant antibacterial and antifungal activities against various strains:
Compound | Activity | Tested Strains |
---|---|---|
11 | Significant | Staphylococcus aureus |
19 | Highly significant | Bacillus cereus |
12 | Moderate | Micrococcus luteus |
19c | Moderate | Trichophyton rubrum |
The Minimum Inhibitory Concentration (MIC) values suggest that certain derivatives exhibit strong activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus cereus, while showing moderate effects against some fungal strains like Trichophyton rubrum and Aspergillus flavus .
Anticancer Activity
In addition to antimicrobial properties, compounds similar to ethyl 9-methoxy derivatives have been investigated for anticancer activity. Research indicates that these compounds can inhibit cancer cell proliferation through various mechanisms:
- Induction of apoptosis in cancer cells.
- Inhibition of specific enzymes involved in tumor growth.
- Disruption of cellular signaling pathways that promote cancer progression.
For instance, certain thioxo derivatives have shown promising results in preclinical models by reducing tumor size and enhancing the efficacy of existing chemotherapeutic agents .
Case Studies
- Antimicrobial Efficacy : A study involving a series of thioxo derivatives demonstrated that compounds with specific structural modifications exhibited enhanced antibacterial activity compared to standard antibiotics. The study highlighted the potential for developing new antimicrobial agents based on this scaffold .
- Anticancer Mechanisms : In vitro studies on cell lines treated with ethyl thioxo derivatives revealed that these compounds could induce cell cycle arrest and apoptosis in various cancer types, including breast and colon cancer cells. This suggests a multifaceted approach where these compounds could serve as adjunct therapies alongside traditional treatments .
Properties
IUPAC Name |
ethyl 5-methoxy-9-methyl-10-phenyl-11-sulfanylidene-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-13-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4S/c1-4-26-19(24)17-18-15-11-10-14(25-3)12-16(15)27-21(17,2)23(20(28)22-18)13-8-6-5-7-9-13/h5-12,17-18H,4H2,1-3H3,(H,22,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFNLQSYEXHRJMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C2C3=C(C=C(C=C3)OC)OC1(N(C(=S)N2)C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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